molecular formula C24H34O5 B14797932 Telobufotoxin;Telocinobufogenin

Telobufotoxin;Telocinobufogenin

Cat. No.: B14797932
M. Wt: 402.5 g/mol
InChI Key: PBSOJKPTQWWJJD-XRLXKDQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Telocinobufogenin (CAS 472-26-4), also known as Telobufotoxin, is a bufadienolide steroid compound derived from the venom of toads such as Bufo gargarizans . Its molecular formula is C₂₄H₃₄O₅ (molecular weight: 402.52 g/mol), characterized by hydroxyl groups at positions 3β, 5, and 14, and an α-pyrone ring at C17 . It exhibits significant anti-hepatoma activity and inhibits Na⁺/K⁺-ATPase with an IC₅₀ of 44.2 nM, making it a potent cardiotonic and cytotoxic agent . Studies highlight its role in inducing apoptosis in non-small cell lung cancer (NSCLC) cells via PARP cleavage .

Properties

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

5-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16?,17?,18?,19?,21-,22-,23+,24+/m1/s1

InChI Key

PBSOJKPTQWWJJD-XRLXKDQGSA-N

Isomeric SMILES

C[C@]12CCC(C[C@]1(CCC3C2CC[C@]4([C@@]3(CCC4C5=COC(=O)C=C5)O)C)O)O

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Molecular Formula Key Substituents Source CAS Number
Telocinobufogenin C₂₄H₃₄O₅ 3β-OH, 5-OH, 14-OH, C17 α-pyrone Bufo gargarizans 472-26-4
Arenobufagin C₂₄H₃₂O₆ 3β-OH, 11α-OH, 12-keto, 14-OH Bufo gargarizans 464-74-4
Cinobufagin C₂₆H₃₄O₆ 3β-OH, 14-OH, 16β-OAc, C17 α-pyrone Bufo gargarizans 470-37-1
Cinobufotalin C₂₆H₃₄O₇ 3β-OH, 14-OH, 15β-epoxy, 16β-OAc Bufo gargarizans 470-42-8
Hellebrigenin C₂₄H₃₂O₅ 3β-OH, 5β-OH, 14-OH, C17 α-pyrone Helleborus species N/A

Key Structural Insights :

  • Hydroxyl Groups : The 5β-OH substitution (e.g., Hellebrigenin) enhances cytotoxicity by improving membrane permeability .
  • Carbonyl and Epoxy Groups: Arenobufagin’s 12-keto group and Cinobufotalin’s 15β-epoxy group increase metabolic stability and target affinity .
  • Acetylation: Cinobufagin’s 16β-OAc group reduces polarity, enhancing bioavailability .

Activity Trends :

  • Arenobufagin shows the strongest cytotoxicity (lowest IC₅₀) due to its 11α-OH and 12-keto groups, which enhance electron withdrawal and DNA intercalation .
  • Telocinobufogenin balances moderate cytotoxicity with high Na⁺/K⁺-ATPase inhibition, making it a dual-action agent for cancer and heart failure .
  • Cinobufotalin’s 15β-epoxy group improves mitochondrial targeting, increasing apoptosis efficiency .

Pharmacological and Clinical Relevance

  • Telocinobufogenin: Prioritized for hepatoma therapy due to its specificity and low cardiac toxicity .
  • Arenobufagin: Under investigation for NSCLC and leukemia for its ROS-mediated apoptosis .
  • Cinobufagin: Used in traditional Chinese medicine (ChanSu) for its broad-spectrum anti-tumor effects .

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